Isocyanatoethane
Overview
Description
Isocyanatoethane, commonly referred to within the context of isocyanate chemistry, is a functional group or moiety that features an isocyanate group (-N=C=O) attached to an ethane backbone. Isocyanates, including isocyanatoethane, are highly reactive compounds that are used in the production of polyurethanes, which are versatile polymers with a wide range of applications from foams and coatings to adhesives and elastomers.
Synthesis Analysis
The synthesis of isocyanate-based compounds, such as those derived from isocyanatoethane, often involves the reaction of amines with phosgene, although alternative, more environmentally friendly methods are being developed. For instance, non-isocyanate polyurethanes (NIPUs) can be synthesized using carbon dioxide as a sustainable feedstock, which avoids the use of toxic isocyanates . Another approach involves the ring-opening polymerization of cyclic carbonates followed by polyaddition with diamines to create poly(carbonate-hydroxyurethane)s without the use of isocyanates .
Molecular Structure Analysis
The molecular structure of isocyanatoethane consists of an ethane backbone with an isocyanate group attached to one of the carbon atoms. The isocyanate group is characterized by a linear arrangement of nitrogen, carbon, and oxygen atoms with a double bond between the carbon and oxygen and a double bond between the carbon and nitrogen. This linear structure is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines .
Chemical Reactions Analysis
Isocyanatoethane can undergo various chemical reactions due to the reactivity of the isocyanate group. One common reaction is with alcohols to form urethanes, which has been shown to involve a multimolecular mechanism where multiple alcohol molecules may participate in the reaction . Isocyanates can also react with amines to form urea linkages, as demonstrated in the synthesis of bio-based non-isocyanate urethanes from plant oils . Additionally, isocyanates can be used to create urethane methacrylates, which can be polymerized to form materials with potential applications in dentistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate-based compounds are influenced by the presence of the isocyanate group. For example, the free isocyanate content in one-component urethane adhesives affects the molecular weight, viscosity, and thermal properties of the prepolymers, as well as the adhesion strength of the final product . In the context of green chemistry, non-isocyanate polyurethanes derived from lignin and soybean oil exhibit high biomass content and improved tensile strength with increased lignin content . Isocyanates also serve as molecular binders for the assembly of zeolite crystals on glass due to their ability to form urethane linkages with surface hydroxy groups . Kinetic studies of isocyanate reactions with alcohols and water reveal that these reactions are sensitive to temperature and can follow complex kinetics due to autocatalytic effects . Lastly, bio-based aromatic diisocyanates derived from lignin have been used to synthesize poly(ether urethane)s with high molecular weight and thermal stability .
Scientific Research Applications
Exposure Monitoring in Industrial Settings
Isocyanates, including isocyanatoethane, are widely used in industries such as motor vehicle repair, furniture, and cabinet-making. A study in the motor vehicle repair industry in New South Wales, Australia, found exposure to isocyanates among spray painters. The study highlights the importance of monitoring and managing exposure to isocyanates in industrial settings to prevent health issues like industrial asthma (Hu, Cantrell, & Nand, 2017).
Occupational Health Concerns
Isocyanates, including isocyanatoethane, have been associated with occupational health concerns such as hypersensitivity pneumonitis and contact dermatitis. Studies in Japan and other regions have documented cases of these conditions among workers exposed to isocyanates, emphasizing the need for preventive measures in workplaces (Nakashima, Takeshita, & Morimoto, 2001).
Dental and Medical Applications
Isocyanatoethane and related compounds have applications in dental and medical fields. For instance, isocyanato urethane methacrylates derived from hydroxyethyl methacrylate are used in dentistry as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980).
Materials Science and Engineering
In materials science, isocyanates are used as molecular binders in the assembly of zeolite microcrystals on glass. This application showcases the versatility of isocyanates, including isocyanatoethane, in advanced material manufacturing processes (Chun et al., 2002).
Polymer Synthesis and Application
Isocyanates are crucial in synthesizing a variety of polymers, including heat-stable foams and heterocyclic polymers. Their role in creating tailor-made polymers for new applications highlights their significance in polymer chemistry (Ulrich, 1971).
Adhesion Technology
In the adhesives industry, isocyanates, such as isocyanatoethane, are used to enhance toughness and elasticity in adhesives, demonstrating their critical role in bonding technologies (Graham, 1972).
Understanding Molecular Mechanisms
Research into the molecular mechanisms of isocyanates’ impact on health provides insights into their effects on the respiratory system and the development of conditions like occupational asthma (Kennedy & Brown, 1992).
Biomedical Applications
Isocyanates are used in synthesizing biomedical polyurethanes. Their reactivity with hydroxyl groups makes them suitable for applications in biocompatible materials (Gabriel et al., 2014).
Safety And Hazards
Isocyanates are a family of highly reactive, low molecular weight chemicals . They are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
properties
IUPAC Name |
isocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDNUHPRLBTKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Record name | ETHYL ISOCYANATE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID5059379 | |
Record name | Ethyl isocyanate | |
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Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO] | |
Record name | ETHYL ISOCYANATE | |
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Record name | Ethyl isocyanate | |
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Boiling Point |
60 °C | |
Record name | ETHYL ISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |
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Solubility |
Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons | |
Record name | ETHYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/ | |
Record name | ETHYL ISOCYANATE | |
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Vapor Density |
2.45 (Air = 1) | |
Record name | ETHYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
17.5 [mmHg] | |
Record name | Ethyl isocyanate | |
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Mechanism of Action |
The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. | |
Record name | ETHYL ISOCYANATE | |
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Product Name |
Ethyl isocyanate | |
Color/Form |
Liquid | |
CAS RN |
109-90-0 | |
Record name | ETHYL ISOCYANATE | |
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Record name | Ethyl isocyanate | |
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Record name | Ethyl isocyanate | |
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Record name | ETHYL ISOCYANATE | |
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Record name | Ethyl isocyanate | |
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Record name | Ethyl isocyanate | |
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Record name | Ethyl isocyanate | |
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Record name | ETHYL ISOCYANATE | |
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Record name | ETHYL ISOCYANATE | |
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Retrosynthesis Analysis
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Citations
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